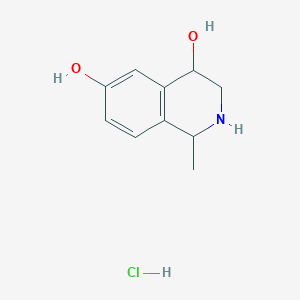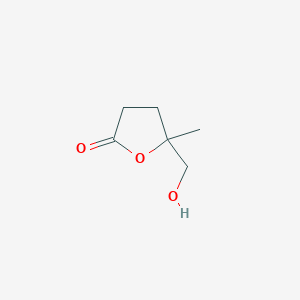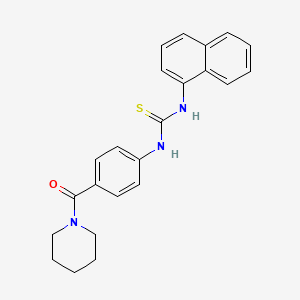
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound known for its neuroprotective and antidepressant properties . This compound has gained significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and substance abuse disorders .
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where biogenic amines (such as phenylethylamines and catecholamines) condense with aldehydes or α-keto acids . Another method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process .
化学反应分析
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves several molecular targets and pathways:
Monoamine Oxidase (MAO) Inhibition: The compound acts as a reversible inhibitor of MAO, preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Neuroprotection: It exhibits neuroprotective properties by scavenging free radicals and antagonizing the glutamatergic system.
Antidepressant Effects: The compound has been shown to produce antidepressant-like effects by increasing the levels of monoamines in the brain.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: The parent compound, known for its antidepressant and neuroprotective effects.
3,4-Dihydroisoquinoline: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its dual role as a neuroprotectant and antidepressant, making it a promising candidate for further research and development in the field of neuropharmacology .
属性
CAS 编号 |
74853-82-0 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC 名称 |
1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-3-2-7(12)4-9(8)10(13)5-11-6;/h2-4,6,10-13H,5H2,1H3;1H |
InChI 键 |
IURGYZGICMBDCB-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)


![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)





